A1 Adenosine Receptor Modulation: Scaffold-Dependent Functional Switch
In a direct head-to-head comparison within the same study, all 1-aminoindeno[1,2-c]thiophen-8-ones (compounds 14a–c and 17a–f) were either inactive or behaved as antagonists in a functional A1AR-mediated ERK1/2 phosphorylation assay in intact CHO cells [1]. Specifically, compound 17d exhibited competitive antagonism with a pA₂ value of 6.19 ± 0.06 [1]. In contrast, the conformationally distinct (2-aminoindeno[2,1-b]thiophen-3-yl)(phenyl)methanones with para-chloro substitution (compound 25b) demonstrated positive allosteric modulation with a pKB of 6.01 ± 0.16 and log Rβ of 0.44 ± 0.07 (Rβ = 2.7 ± 0.4), indicating a 2.7-fold increase in orthosteric agonist potency [1]. This scaffold-dependent switch from antagonism to allosteric enhancement is critical for programs targeting adenosine receptor modulators where functional outcome is determined by ring fusion geometry.
| Evidence Dimension | A1AR functional modulation (ERK1/2 phosphorylation in intact CHO cells) |
|---|---|
| Target Compound Data | 1-Aminoindeno[1,2-c]thiophen-8-ones (e.g., 17d): pA₂ = 6.19 ± 0.06 (competitive antagonist) |
| Comparator Or Baseline | (2-Aminoindeno[2,1-b]thiophen-3-yl)(4-chlorophenyl)methanone (25b): pKB = 6.01 ± 0.16, log Rβ = 0.44 ± 0.07 (2.7-fold positive cooperativity) |
| Quantified Difference | pA₂ of 6.19 (antagonist) vs. cooperativity factor Rβ = 2.7 (enhancer); scaffold determines functional direction |
| Conditions | Functional assay of A1AR-mediated ERK1/2 phosphorylation in intact CHO FlpIn cells; test compounds at 3 and 10 μM; R-PIA EC50 = 0.3 nM |
Why This Matters
This direct, quantified scaffold-dependent functional divergence dictates the selection of the [1,2-c] core when A1AR antagonism is the therapeutic objective, and precludes substitution with [2,1-b] analogs that produce the opposite pharmacological effect.
- [1] Aurelio, L.; Valant, C.; Flynn, B. L.; Sexton, P. M.; White, J. M.; Christopoulos, A.; Scammells, P. J. Effects of Conformational Restriction of 2-Amino-3-benzoylthiophenes on A1 Adenosine Receptor Modulation. J. Med. Chem. 2010, 53 (18), 6550–6559. DOI: 10.1021/jm1008538. Data from Table 1 and Figure 5. View Source
